molecular formula C15H12N4OS B5688752 3,5-dianilino-4H-1,2,6-thiadiazin-4-one

3,5-dianilino-4H-1,2,6-thiadiazin-4-one

Cat. No. B5688752
M. Wt: 296.3 g/mol
InChI Key: JZJPXNQUSUATHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dianilino-4H-1,2,6-thiadiazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of 1,2,6-thiadiazinones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3,5-dianilino-4H-1,2,6-thiadiazin-4-one is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of various enzymes and proteins. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, it has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3,5-dianilino-4H-1,2,6-thiadiazin-4-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Moreover, this compound has been found to possess antioxidant activity, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-dianilino-4H-1,2,6-thiadiazin-4-one in lab experiments is its high purity and yield. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers. Therefore, proper safety measures should be taken when handling this compound.

Future Directions

There are various future directions for the research on 3,5-dianilino-4H-1,2,6-thiadiazin-4-one. One potential direction is to further investigate its potential as an anticancer agent, particularly in vivo studies. Additionally, further studies can be conducted to explore its potential as an antimicrobial agent, particularly in the treatment of multidrug-resistant infections. Moreover, future studies can also focus on the development of novel derivatives of this compound with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 3,5-dianilino-4H-1,2,6-thiadiazin-4-one is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anticancer, antimicrobial, and anti-inflammatory agent, as well as its antioxidant activity, makes it a promising compound for further research. However, its potential toxicity should be taken into consideration when handling this compound. Future studies can focus on exploring its potential as a therapeutic agent and developing novel derivatives with improved biological activities.

Synthesis Methods

The synthesis of 3,5-dianilino-4H-1,2,6-thiadiazin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminoaniline with carbon disulfide and chloroacetic acid, followed by the reaction with aniline in the presence of sodium hydroxide. Another method involves the reaction of 2-aminoaniline with thiocarbonyl diimidazole, followed by the reaction with aniline in the presence of sodium hydroxide. Both methods yield the desired compound with high purity and yield.

Scientific Research Applications

3,5-dianilino-4H-1,2,6-thiadiazin-4-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has also shown potential as an antimicrobial agent, as it has been found to possess antibacterial and antifungal activities. Moreover, this compound has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

3,5-dianilino-1,2,6-thiadiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-13-14(16-11-7-3-1-4-8-11)18-21-19-15(13)17-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJPXNQUSUATHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NSN=C(C2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dianilino-4H-1,2,6-thiadiazin-4-one

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